- Pd-Catalyzed C-H activation/oxidative cyclization of acetanilide with norbornene: concise access to functionalized indolines, Chemical Communications (Cambridge, 2014, 50(61), 8370-8373

Cas no 93-26-5 (N-(2-Methoxyphenyl)acetamide)

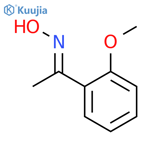

N-(2-Methoxyphenyl)acetamide structure

Nome do Produto:N-(2-Methoxyphenyl)acetamide

N-(2-Methoxyphenyl)acetamide Propriedades químicas e físicas

Nomes e Identificadores

-

- N-(2-Methoxyphenyl)acetamide

- o-Acetanisidide

- o-Methoxyacetanilide

- o-Acetanisidine

- 2-Methoxyacetanilide

- 2'-Methoxyacetanilide

- Acetamide, N-(2-methoxyphenyl)-

- Acetanilide, 2'-methoxy-

- Acetyl-O-anisidine

- N-Acetyl-o-anisidine

- 2-ACETAMIDOANISOLE

- Acetamide, N-(methoxyphenyl)-

- N-ACETYL-ORTHO-ANISIDINE

- FGOFNVXHDGQVBG-UHFFFAOYSA-N

- N-(2-METHOXYPHENYL) ACETAMIDE

- Q63392790

- Aceto-o-anisidine

- NSC4004

- PubChem3319

- N-acetyl-2-anisidine

- 2-(Acetyla

- N-(2-Methoxyphenyl)acetamide (ACI)

- o-Acetanisidide (6CI, 7CI, 8CI)

- 2-(Acetylamino)anisole

- 2-N-Acetylaminomethoxybenzene

- 2′-Methoxyacetanilide

- N-Acetyl-2-methoxyaniline

- NSC 4004

- MFCD00026117

- SDCCGMLS-0033745.P002

- NS00039539

- N-(2-methoxyphenyl)-acetamide

- AKOS000498231

- o-Acetanisidide;N-(2-Methoxyphenyl)acetamide

- WLN: 1VMR BO1

- SCHEMBL171580

- N-(2-Methoxyphenyl)acetamide, 95%

- N-(2-Methoxyphenyl)acetamide #

- DTXSID0052623

- SY107302

- W-109344

- 93-26-5

- BRN 2091808

- UNII-LPJ345W2VY

- SMR000054976

- LPJ345W2VY

- N-(2-Methoxy-phenyl)-acetamide

- AE-641/00783050

- STL169049

- AI3-00799

- AS-59474

- MLS000105047

- A0018

- NSC-4004

- CHEMBL1880779

- HMS2339K05

- CS-0313101

- EINECS 202-233-5

- HMS1577L04

- CHEBI:143106

- D88200

- InChI=1/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11

- Z27797377

- Cambridge id 5137141

-

- MDL: MFCD00026117

- Inchi: 1S/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11)

- Chave InChI: FGOFNVXHDGQVBG-UHFFFAOYSA-N

- SMILES: O=C(C)NC1C(OC)=CC=CC=1

- BRN: 2091808

Propriedades Computadas

- Massa Exacta: 165.07900

- Massa monoisotópica: 165.079

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 2

- Complexidade: 159

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- XLogP3: 1.1

- Contagem de Tautomeros: 3

- Superfície polar topológica: 38.3

Propriedades Experimentais

- Cor/Forma: Powder

- Densidade: 1.1603 (rough estimate)

- Ponto de Fusão: 85.0 to 89.0 deg-C

- Ponto de ebulição: 303-305 °C(lit.)

- Ponto de Flash: 138

- Índice de Refracção: 1.5839 (estimate)

- PSA: 38.33000

- LogP: 1.72660

- FEMA: 2768

N-(2-Methoxyphenyl)acetamide Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H302-H315-H319

- Declaração de Advertência: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: 22-36/37/38

- Instrução de Segurança: S26-S36

- RTECS:AE8280000

-

Identificação dos materiais perigosos:

- Condição de armazenamento:Keep it tightly closed. Store in a cool, dry place.

- Frases de Risco:R36/37/38

N-(2-Methoxyphenyl)acetamide Dados aduaneiros

- CÓDIGO SH:2924299090

- Dados aduaneiros:

China Customs Code:

2924299090Overview:

2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, packing

Summary:

2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-(2-Methoxyphenyl)acetamide Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N19830-5mg |

O-Acetanisidide |

93-26-5 | 5mg |

¥252.0 | 2021-09-08 | ||

| Enamine | EN300-15542-2.5g |

N-(2-methoxyphenyl)acetamide |

93-26-5 | 2.5g |

$149.0 | 2023-02-09 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-5g |

N-(2-Methoxyphenyl)acetamide |

93-26-5 | 98.0%(LC&N) | 5g |

¥176.0 | 2022-07-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-100g |

N-(2-Methoxyphenyl)acetamide |

93-26-5 | 98.0%(LC&N) | 100g |

¥1822.0 | 2022-07-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-25g |

N-(2-Methoxyphenyl)acetamide |

93-26-5 | 98.0%(LC&N) | 25g |

¥649.0 | 2022-07-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865878-25g |

o-Acetanisidide |

93-26-5 | ≥98% | 25g |

¥139.00 | 2022-09-29 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159959-500g |

N-(2-Methoxyphenyl)acetamide |

93-26-5 | >98.0%(HPLC)(N) | 500g |

¥1259.90 | 2023-09-01 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80541-5mg |

N-(2-Methoxyphenyl)acetamide |

93-26-5 | 98.0% | 5mg |

¥100 | 2021-05-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865878-100g |

o-Acetanisidide |

93-26-5 | ≥98% | 100g |

¥419.00 | 2022-09-29 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159959-100g |

N-(2-Methoxyphenyl)acetamide |

93-26-5 | >98.0%(HPLC)(N) | 100g |

¥405.90 | 2023-09-01 |

N-(2-Methoxyphenyl)acetamide Método de produção

Método de produção 1

Condições de reacção

1.1 Solvents: Dichloromethane ; rt

Referência

Método de produção 2

Condições de reacção

1.1 Catalysts: Cadmium oxide ; 10 min, 80 °C

1.2 Solvents: Water

1.2 Solvents: Water

Referência

- Microwave-assisted synthesis of nano-sized cadmium oxide as a new and highly efficient catalyst for solvent free acylation of amines and alcohols, Asian Journal of Chemistry, 2010, 22(4), 2554-2564

Método de produção 3

Condições de reacção

1.1 Reagents: Boron trifluoride etherate , Iodobenzene diacetate Solvents: Acetonitrile ; 30 min, 70 °C

1.2 5 min, 70 °C; 70 °C → rt

1.3 Reagents: Sodium sulfite Solvents: Water ; rt

1.2 5 min, 70 °C; 70 °C → rt

1.3 Reagents: Sodium sulfite Solvents: Water ; rt

Referência

- Hypervalent Iodine-Mediated Beckmann Rearrangement of Ketoximes, Synlett, 2018, 29(11), 1465-1468

Método de produção 4

Condições de reacção

1.1 Catalysts: Boron trifluoride etherate Solvents: Acetonitrile ; 3 h, reflux

Referência

- A mild and highly efficient catalyst for Beckmann rearrangement, BF3.OEt2, Chinese Journal of Chemistry, 2011, 29(5), 947-950

Método de produção 5

Condições de reacção

1.1 Catalysts: 1,1′-(3,3-Dichloro-1-cyclopropene-1,2-diyl)bis[benzene] , Zinc chloride Solvents: Acetonitrile ; rt; 1 h, reflux

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referência

- Cyclopropenium ion catalysed Beckmann rearrangement, Chemical Communications (Cambridge, 2010, 46(31), 5808-5810

Método de produção 6

Condições de reacção

1.1 Catalysts: 2920873-90-9 Solvents: Water ; 1 min, rt

Referência

- Nickel ion-containing DABCO based ionic liquid: an efficient catalyst for the convenient chemoselective reduction of nitroarenes, N-acetylation of arylamines, and one-pot reductive acetylation of nitroarenes, Journal of Molecular Structure, 2023, 1285,

Método de produção 7

Condições de reacção

1.1 Reagents: Boron trifluoride etherate , Iodobenzene diacetate Solvents: Acetonitrile ; 30 min, 70 °C

1.2 5 min, 70 °C

1.2 5 min, 70 °C

Referência

- The Reaction of Ketoximes with Hypervalent Iodine Reagents: Beckmann Rearrangement and Hydrolysis to Ketones, Synthesis, 2022, 54(18), 4095-4103

Método de produção 8

Condições de reacção

1.1 Catalysts: Cyanuric chloride , Zinc chloride Solvents: Acetonitrile ; 1 h, reflux

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referência

- Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst, Journal of the American Chemical Society, 2005, 127(32), 11240-11241

Método de produção 9

Condições de reacção

1.1 Reagents: Sodium hydroxide , Oxygen Catalysts: Gold, compd. with palladium (6:1) , Resin 717 Solvents: Water ; 24 h, 40 °C

Referência

- Aerobic oxidative coupling of alcohols and amines over Au-Pd/resin in water: Au/Pd molar ratios switch the reaction pathways to amides or imines, Green Chemistry, 2013, 15(10), 2680-2684

Método de produção 10

Condições de reacção

1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Acetonitrile ; 30 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt

Referência

- SO2F2-Activated Efficient Beckmann Rearrangement of Ketoximes for Accessing Amides and Lactams, European Journal of Organic Chemistry, 2019, 2019(30), 4911-4915

Método de produção 11

Condições de reacção

1.1 Solvents: Dichloromethane ; 20 min, rt

Referência

- Monoprotected L-Amino Acid (L-MPAA), Accelerated Bromination, Chlorination, and Iodination of C(sp2)-H Bonds by Iridium(III) Catalysis, Chemistry - A European Journal, 2017, 23(29), 7031-7036

Método de produção 12

Condições de reacção

1.1 Catalysts: Silica (chlorinated, mesoporous) Solvents: Toluene ; 2 h, reflux

Referência

- Novel periodic mesoporous silica chlorides (PMSCl) with 2D P6mm hexagonal structures: efficient catalysts for the Beckmann rearrangement, Synlett, 2010, (13), 2019-2023

Método de produção 13

Condições de reacção

1.1 Catalysts: Oxobis(1,1,1-trifluoromethanesulfonato-κO)zirconium Solvents: Acetonitrile ; 1 min, rt

Referência

- Zirconyl triflate: a new, highly efficient and reusable catalyst for acetylation and benzoylation of alcohols, phenols, amines and thiols with acetic and benzoic anhydrides, Journal of the Iranian Chemical Society, 2009, 6(3), 523-532

Método de produção 14

Condições de reacção

1.1 Solvents: Dichloromethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 12 h, rt

Referência

- Silica gel-promoted synthesis of amide by rearrangement of oxime under visible light, Tetrahedron Letters, 2023, 114,

Método de produção 15

Condições de reacção

1.1 Catalysts: (T-4)-[2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-κN)(methylthio)methyl]-3,5-dimethyl-… Solvents: Dichloromethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 22 h, rt

Referência

- BODIPY Photocatalyzed Beckmann Rearrangement and Hydrolysis of Oximes under Visible Light, Journal of Organic Chemistry, 2022, 87(18), 11958-11967

Método de produção 16

Condições de reacção

1.1 Catalysts: Zinc oxide (ZnO) ; 4 h, 80 °C

Referência

- Morphology of ZnO triggered versatile catalytic reactions towards CO2 fixation and acylation of amines at optimized reaction conditions, Molecular Catalysis, 2020, 493,

Método de produção 17

Condições de reacção

1.1 Catalysts: Cyanuric chloride Solvents: 1H-Imidazolium, 3-hexyl-1-methyl-, perchlorate (1:1) ; 1.75 h, 60 °C

Referência

- Beckmann rearrangement of oximes catalyzed by cyanuric chloride in ionic liquids, Synlett, 2008, (6), 908-910

Método de produção 18

Condições de reacção

1.1 Solvents: Dichloromethane ; 20 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referência

- Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions, Organic & Biomolecular Chemistry, 2022, 20(12), 2392-2396

Método de produção 19

Condições de reacção

1.1 Reagents: Cesium carbonate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane

Referência

- Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex, Journal of the American Chemical Society, 2002, 124(21), 6043-6048

Método de produção 20

Condições de reacção

1.1 Reagents: Triethylamine , 1H-Imidazolium, 3-(fluorosulfonyl)-1,2-dimethyl-, 1,1,1-trifluoromethanesulfonat… Solvents: Acetonitrile ; 10 min, rt

Referência

- The stable ''F-SO2+'' donor provides a mild and efficient approach to nitriles and amides, RSC Advances, 2022, 12(51), 33064-33068

N-(2-Methoxyphenyl)acetamide Raw materials

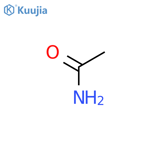

- Acetamide

- ETHANONE, 1-(2-METHOXYPHENYL)-, OXIME, (E)-

- Ethanone,1-(2-methoxyphenyl)-, oxime

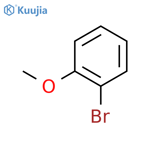

- 2-Bromoanisole

N-(2-Methoxyphenyl)acetamide Preparation Products

N-(2-Methoxyphenyl)acetamide Literatura Relacionada

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865

-

Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

93-26-5 (N-(2-Methoxyphenyl)acetamide) Produtos relacionados

- 17026-81-2(N-(3-Amino-4-ethoxyphenyl)acetamide)

- 581-08-8(N-(2-Ethoxyphenyl)acetamide)

- 6375-47-9(3-Amino-4-methoxyacetanilide)

- 23042-75-3(2',4'-Dimethoxyacetanilide)

- 6962-44-3(N-(2-Methoxy-5-methylphenyl)-acetamide)

- 2228628-90-6(2-3-(4-fluorophenyl)-1H-pyrazol-4-ylethanethioamide)

- 2171897-99-5(2-5-(methoxymethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile)

- 1804468-13-0(4-Amino-5-bromo-3-cyano-2-(trifluoromethoxy)pyridine)

- 1251568-33-8(4-(3-chloro-4-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione)

- 1806062-03-2(4-Bromo-3-(difluoromethyl)-5-fluoropyridine-2-acetic acid)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:93-26-5)N-(2-Methoxyphenyl)acetamide

Pureza:99%

Quantidade:500g

Preço ($):386.0